molecular formula C22H23NO3S B2728459 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide CAS No. 1448129-27-8

2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide

Cat. No.: B2728459
CAS No.: 1448129-27-8
M. Wt: 381.49
InChI Key: DAFFHYAZJHAIKC-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide is a chemical compound with potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, and a methylthio-substituted phenyl group attached to a naphthamide core. Its distinct chemical properties make it an intriguing candidate for various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthamide core, followed by the introduction of the ethoxy group and the hydroxy-phenyl-ethyl moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures the efficient and consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methylbenzenesulfonamide

Uniqueness

2-Ethoxy-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-naphthamide is unique due to its naphthamide core, which imparts distinct chemical properties and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-3-26-20-13-10-15-6-4-5-7-18(15)21(20)22(25)23-14-19(24)16-8-11-17(27-2)12-9-16/h4-13,19,24H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFFHYAZJHAIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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